molecular formula C14H14N2O B2617050 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine CAS No. 2191212-92-5

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine

Cat. No.: B2617050
CAS No.: 2191212-92-5
M. Wt: 226.279
InChI Key: KWEWFQGYZDDGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is a heterocyclic organic compound that features a unique structure combining an indene moiety with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 6-methylpyrazine under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-inden-1-ol and 6-methylpyrazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, usually around 100°C, for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the pyrazine ring.

    6-methylpyrazine: Contains the pyrazine ring but lacks the indene moiety.

Uniqueness

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is unique due to its combined structural features, which confer distinct chemical and biological properties not found in its individual components .

Biological Activity

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is a heterocyclic organic compound that combines an indene moiety with a pyrazine ring. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 6-methylpyrazine under basic conditions, often using potassium carbonate (K2CO3) in dimethylformamide (DMF) as a solvent. The reaction is generally conducted at elevated temperatures (approximately 100°C) for several hours to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving xenograft models of renal cell carcinoma, treatment with this compound resulted in significant tumor size reduction and modulation of key cancer-related pathways.

Case Study: Renal Cell Carcinoma

A study involving the treatment of renal cell carcinoma-bearing mice showed that administration of this compound led to decreased expression of hypoxia-inducible factor (HIF) regulated genes, which are critical in tumor growth and survival. The results indicated a dose-dependent response with notable reductions in tumor volume and weight.

Dosage (mg/kg) Tumor Volume Reduction (%) Weight Change (g)
0-+5
1030+3
3050+1

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including various enzymes and receptors involved in cellular signaling pathways. It may influence pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 6-methylpyrazine and 2,3-dihydro-1H-inden-1-one, the unique combination of the indene and pyrazine structures in this compound contributes to its distinct pharmacological profile.

Compound Structure Type Notable Activity
This compoundIndene-Pyrazine HybridAntimicrobial, Anticancer
6-methylpyrazinePyrazineLimited antimicrobial activity
2,3-dihydro-1H-inden-1-oneIndeneAntioxidant properties

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-8-15-9-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWFQGYZDDGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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